8-Methoxy-2-phenylthiochromen-4-one
Description
Properties
CAS No. |
70354-12-0 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
8-methoxy-2-phenylthiochromen-4-one |
InChI |
InChI=1S/C16H12O2S/c1-18-14-9-5-8-12-13(17)10-15(19-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
SISLZJZWQLUIKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling from 2-Sulfinyl-Thiochromones
A highly efficient and concise synthetic strategy involves the palladium(II)-catalyzed cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids to afford 2-arylthiochromen-4-one derivatives, including 8-methoxy substituted analogs. This method was reported by researchers who utilized a catalyst system comprising palladium acetate (Pd(OAc)₂), XPhos ligand, and a Lewis acid such as zinc triflate (Zn(OTf)₂) in dimethylformamide (DMF) as solvent.
- Reactants: 2-sulfinyl-thiochromone (0.5 mmol), arylboronic acid (2 equiv)
- Catalysts: Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), Zn(OTf)₂ (0.2 equiv)
- Solvent: DMF (3.0 mL)
- Conditions: Stirring at 80 °C for 6 hours
- Workup: Evaporation of solvent, purification by column chromatography
This approach yields moderate to good isolated yields of 2-arylthiochromen-4-one derivatives with various functional groups, including methoxy substituents at the 8-position. The reaction tolerates different arylboronic acids, enabling the synthesis of diverse analogues.
The Lewis acid Zn(OTf)₂ coordinates with the carbonyl and sulfinyl oxygens, increasing electrophilicity at the C-2 position. Pd(0), generated in situ from Pd(II) and XPhos, undergoes oxidative insertion into the C-2 position of the thiochromone, forming a palladium complex. This complex then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the 2-arylthiochromen-4-one product.
| Step | Description |
|---|---|
| 1 | Coordination of Zn(OTf)₂ to carbonyl and sulfinyl groups |
| 2 | Oxidative insertion of Pd(0) into thiochromone C-2 position |
| 3 | Transmetalation with arylboronic acid |
| 4 | Reductive elimination to form product |
Reference: This method and data are detailed in the 2021 study published in ACS Omega and PMC articles.
Iodine-Mediated Cyclization of 3-Aryl-1-[2-(1,1-Dimethylethylsulfanyl)phenyl]prop-2-en-1-ones
Another convenient and versatile method for synthesizing 2-arylthiochromen-4-ones, including 8-methoxy derivatives, involves iodine-mediated cyclization of 3-aryl-1-[2-(1,1-dimethylethylsulfanyl)phenyl]prop-2-en-1-ones.
- Step 1: Preparation of 3-aryl-1-[2-(1,1-dimethylethylsulfanyl)phenyl]prop-2-en-1-ones by condensation of 1-[2-(1,1-dimethylethylsulfanyl)phenyl]ethanones with aromatic aldehydes in the presence of sodium hydroxide.
- Step 2: Treatment of these chalcone-like intermediates with iodine in refluxing N-methylpyrrolidin-2-one (NMP) or propanenitrile to induce cyclization.
- Iodine-mediated cyclization is performed under reflux conditions.
- The solvent choice (NMP or propanenitrile) influences yield.
- The reaction typically proceeds in moderate to fair yields.
- This method allows for the introduction of substituents such as methoxy groups at the 6- or 8-position of the thiochromenone ring.
- It provides access to derivatives that are difficult to synthesize via other methods.
| Compound | Yield (%) | Solvent | Notes |
|---|---|---|---|
| This compound | Moderate (40-60%) | NMP or propanenitrile | Iodine-mediated cyclization |
Reference: Detailed in the 2012 study by Kobayashi et al..
Thiophenol Addition to α,β-Unsaturated Acids Followed by Cyclization
A classical approach to thiochroman-4-ones involves the nucleophilic addition of thiophenol derivatives to α,β-unsaturated acids (e.g., crotonic acid derivatives), followed by intramolecular Friedel-Crafts acylation to form the thiochromenone ring.
- Thiophenol reacts with crotonic acid or derivatives in the presence of iodine catalyst or tetrabutylammonium fluoride (TBAF) under solventless conditions at room temperature.
- The resulting 3-(phenylthio)-propanoic acids are isolated in high yields (up to 94%).
- Cyclization is then induced by treatment with strong acids such as sulfuric acid or methanesulfonic acid to afford thiochroman-4-ones in moderate yields.
- Crotonic acid (10 mmol) + thiophenol (15 mmol) + Iodine (20 mol%) stirred at room temperature for 12 hours.
- Workup includes extraction and acidification.
- Cyclization with methanesulfonic acid yields the thiochromenone core.
| Step | Yield (%) |
|---|---|
| Thiophenol addition | 86-94 |
| Cyclization to thiochroman-4-one | Moderate (50-70) |
- The yields for the cyclization step are moderate.
- This method is less direct for introducing the 8-methoxy substituent and may require additional functional group transformations.
Reference: Described in the 2017 study on thiochroman-4-one derivatives with biological evaluation.
Analytical and Structural Confirmation
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxy and phenylthio substituents and the thiochromenone core.
- Infrared (IR) Spectroscopy: Identifies characteristic carbonyl and aromatic functional groups.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chromatographic Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) assess purity and reaction completion.
For example, the ^1H NMR spectrum of 2-phenylthiochromen-4-one shows aromatic proton signals consistent with literature, and the presence of a methoxy group is confirmed by a singlet around 3.8 ppm.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd(II)-Catalyzed Cross-Coupling | Pd(OAc)₂, XPhos, Zn(OTf)₂, arylboronic acid | DMF, 80 °C, 6 h | Moderate to Good (50-85) | High functional group tolerance, efficient | Requires expensive Pd catalyst |
| Iodine-Mediated Cyclization | Iodine, NMP or propanenitrile | Reflux | Moderate (40-60) | Allows substitution on aromatic ring | Moderate yields, longer reaction times |
| Thiophenol Addition + Friedel-Crafts Cyclization | Thiophenol, iodine or TBAF, strong acid | Room temp for addition; reflux for cyclization | High for addition (86-94), moderate for cyclization (50-70) | Simple reagents, solventless addition | Less direct for methoxy substitution |
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-phenylthiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiochromenone to its corresponding thiochromanol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiochromanol
Substitution: Various substituted thiochromenones
Scientific Research Applications
8-Methoxy-2-phenylthiochromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-phenylthiochromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as acetylcholinesterase, inhibiting its activity and potentially providing therapeutic benefits in neurodegenerative diseases.
Pathways Involved: It may modulate oxidative stress pathways by scavenging reactive oxygen species, thereby reducing cellular damage.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table summarizes key analogues and their substituent-driven differences:
*Hypothetical data inferred from analogues.
Key Observations:
Substituent Position :
- Methoxy groups at the 6- or 8-position (vs. 5- or 7-) alter electronic distribution and steric effects. For example, 5-hydroxy-7-methoxy derivatives exhibit stronger intermolecular interactions than fully alkylated analogues.
- Thioether substituents (e.g., phenylthio at position 2) reduce polarity compared to sulfonyl or hydroxyl groups .
Biological Relevance: Sulfonyl-containing derivatives (e.g., compound 3 in ) show enhanced solubility, making them candidates for drug development.
Synthetic Strategies: Thiochromenones are synthesized via cyclization of thiobenzaldehyde derivatives or oxidative methods . Methoxy groups are typically introduced via alkylation or demethylation of hydroxy precursors .
Physicochemical Properties
Melting Points and Solubility:
- Sulfonyl derivatives (e.g., compound 3 ) have higher melting points (187°C) due to polar interactions.
- Thioether analogues (e.g., compound 2 , m.p. 105°C) are less polar and may exhibit better membrane permeability.
- Hydroxy-substituted chromenones (e.g., ) are water-soluble but prone to oxidation.
Spectral Data:
- IR spectra of thiochromenones show characteristic C=S stretches near 650–750 cm⁻¹ .
- Methoxy groups exhibit strong C-O stretches at ~1250 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
